molecular formula C14H20N2 B7892228 2-(4-Methylbenzyl)octahydropyrrolo[3,4-c]pyrrole

2-(4-Methylbenzyl)octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B7892228
M. Wt: 216.32 g/mol
InChI Key: GDXVBWQLDBXIMD-UHFFFAOYSA-N
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Description

2-(4-Methylbenzyl)octahydropyrrolo[3,4-c]pyrrole is a chemical compound with the molecular formula C14H20N2 It is a derivative of pyrrole, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylbenzyl)octahydropyrrolo[3,4-c]pyrrole can be achieved through several synthetic routes. One common method involves the condensation of 4-methylbenzylamine with a suitable pyrrole precursor under acidic or basic conditions. The reaction typically requires a catalyst, such as iron(III) chloride, to facilitate the formation of the pyrrole ring .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization to form the desired pyrrole derivative. The reaction conditions are optimized to achieve high yields and purity, often involving the use of advanced catalytic systems and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylbenzyl)octahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(4-Methylbenzyl)octahydropyrrolo[3,4-c]pyrrole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-Methylbenzyl)octahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenyl)pyrrole
  • 2-(4-Methylbenzyl)pyrrole
  • 2-(4-Methylphenyl)octahydropyrrolo[3,4-c]pyrrole

Uniqueness

2-(4-Methylbenzyl)octahydropyrrolo[3,4-c]pyrrole is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

5-[(4-methylphenyl)methyl]-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-11-2-4-12(5-3-11)8-16-9-13-6-15-7-14(13)10-16/h2-5,13-15H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDXVBWQLDBXIMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CC3CNCC3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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